molecular formula C30H30O4 B11165355 8-Hexyl-7-(2-(2-naphthyl)-2-oxoethoxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one

8-Hexyl-7-(2-(2-naphthyl)-2-oxoethoxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one

Cat. No.: B11165355
M. Wt: 454.6 g/mol
InChI Key: HVFXPTVYLBLAMU-UHFFFAOYSA-N
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Description

8-Hexyl-7-(2-(2-naphthyl)-2-oxoethoxy)-2,3-dihydrocyclopenta©chromen-4(1H)-one is a complex organic compound that belongs to the class of chromenones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hexyl-7-(2-(2-naphthyl)-2-oxoethoxy)-2,3-dihydrocyclopenta©chromen-4(1H)-one typically involves multi-step organic reactions. The process may start with the preparation of the chromenone core, followed by the introduction of the hexyl and naphthyl groups through various organic reactions such as Friedel-Crafts acylation, alkylation, and etherification. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

8-Hexyl-7-(2-(2-naphthyl)-2-oxoethoxy)-2,3-dihydrocyclopenta©chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as anti-inflammatory, antioxidant, or anticancer properties.

    Medicine: The compound could be explored for its potential therapeutic effects in treating various diseases.

    Industry: It may find applications in the development of new materials, dyes, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Hexyl-7-(2-(2-naphthyl)-2-oxoethoxy)-2,3-dihydrocyclopenta©chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-Hexyl-7-(2-(2-naphthyl)-2-oxoethoxy)-2,3-dihydrocyclopenta©chromen-4(1H)-one include other chromenone derivatives with different substituents. Examples include:

  • 7-Hydroxy-4-methylcoumarin
  • 6,7-Dimethoxycoumarin
  • 4-Hydroxycoumarin

Uniqueness

The uniqueness of 8-Hexyl-7-(2-(2-naphthyl)-2-oxoethoxy)-2,3-dihydrocyclopenta©chromen-4(1H)-one lies in its specific substituents, which may confer unique biological activities or chemical properties. The presence of the hexyl and naphthyl groups can influence the compound’s solubility, reactivity, and interactions with biological targets.

Properties

Molecular Formula

C30H30O4

Molecular Weight

454.6 g/mol

IUPAC Name

8-hexyl-7-(2-naphthalen-2-yl-2-oxoethoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C30H30O4/c1-2-3-4-5-11-23-17-26-24-12-8-13-25(24)30(32)34-29(26)18-28(23)33-19-27(31)22-15-14-20-9-6-7-10-21(20)16-22/h6-7,9-10,14-18H,2-5,8,11-13,19H2,1H3

InChI Key

HVFXPTVYLBLAMU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OCC(=O)C3=CC4=CC=CC=C4C=C3)OC(=O)C5=C2CCC5

Origin of Product

United States

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